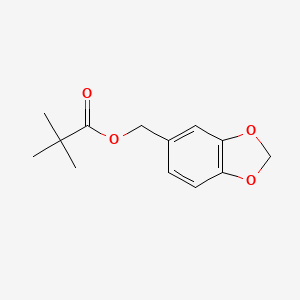
1,3-Benzodioxol-5-ylmethyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ylmethyl pivalate is a chemical compound with the molecular formula C13H16O4. It is known for its unique structure, which includes a benzodioxole ring and a pivalate ester group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylmethyl pivalate can be synthesized through the esterification of 1,3-benzodioxol-5-ylmethanol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl pivalate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl pivalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-ylmethyl acetate
- 1,3-Benzodioxol-5-ylmethyl butyrate
- 1,3-Benzodioxol-5-ylmethyl propionate
Uniqueness
1,3-Benzodioxol-5-ylmethyl pivalate is unique due to its pivalate ester group, which imparts distinct chemical properties such as increased steric hindrance and stability. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
6471-96-1 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)12(14)15-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
QIKMSBWNVVQENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


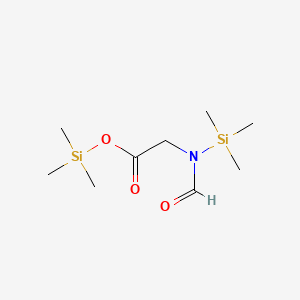
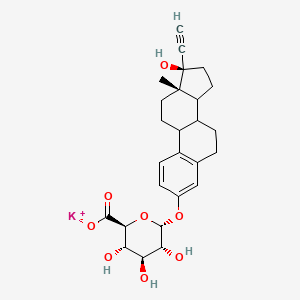
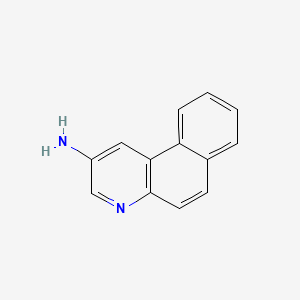
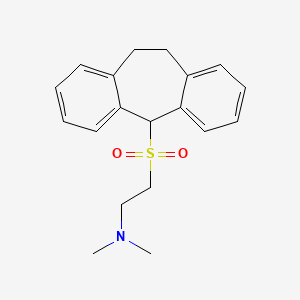
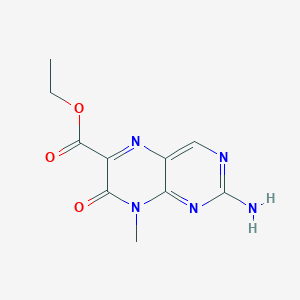
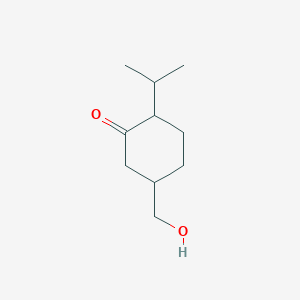
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
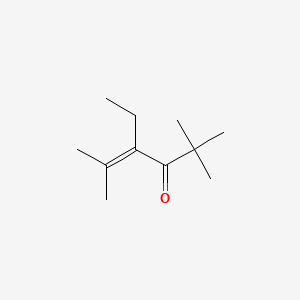
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
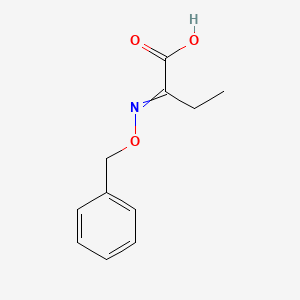
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
